

Application Notes and Protocols for the Synthesis of Methylsilatrane

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Compound of Interest		
Compound Name:	Methylsilatrane	
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This document provides a detailed protocol for the laboratory synthesis of **methylsilatrane**, a compound of interest due to its unique chemical structure and biological activity. The protocol outlines both a classical and a modern, organocatalytic approach, offering flexibility based on available resources and green chemistry considerations.

Introduction

Methylsilatrane, with the chemical formula C7H15NO3Si, is a member of the silatrane family characterized by a hypervalent, pentacoordinate silicon atom.[1] This structural feature, featuring a transannular dative bond between the nitrogen and silicon atoms, contributes to its notable stability and distinct biological properties.[1][2] Silatranes are investigated for a range of applications, including in medicinal chemistry and materials science. This protocol details two reliable methods for its synthesis.

Reaction Principle

The synthesis of **methylsilatrane** is primarily achieved through the reaction of a methyltrialkoxysilane with triethanolamine (TEOA).[1] This process involves a transesterification and condensation mechanism.[1] The hydroxyl groups of triethanolamine react with the alkoxy groups of the silane, leading to the formation of the characteristic cage structure of **methylsilatrane**.[1]



Reaction Scheme:

CH₃Si(OR)₃ + N(CH₂CH₂OH)₃ \rightarrow CH₃Si(OCH₂CH₂)₃N + 3 ROH (where R is typically Methyl or Ethyl)

Experimental Protocols

Two primary methods for the synthesis of **methylsilatrane** are presented below: a classical approach and a modern organocatalytic method.

Classical Synthesis Method

This traditional method often requires heating in a high-boiling solvent to drive the reaction to completion.[3]

Materials:

- Methyltrimethoxysilane (CH₃Si(OCH₃)₃)[4]
- Triethanolamine (N(CH2CH2OH)3)
- Toluene (anhydrous)
- Potassium hydroxide (KOH) (optional, as catalyst)
- Round-bottom flask with reflux condenser
- · Heating mantle
- Magnetic stirrer
- · Apparatus for filtration under reduced pressure
- Rotary evaporator

Procedure:

• To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethanolamine and anhydrous toluene.



- If using a catalyst, add a catalytic amount of potassium hydroxide.
- Slowly add methyltrimethoxysilane to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by observing the precipitation of the product.
- After the reaction is complete, cool the mixture to room temperature to allow for complete
 precipitation of the methylsilatrane.
- Collect the solid product by filtration under reduced pressure and wash with a small amount of cold solvent (e.g., hexane) to remove impurities.
- Dry the purified **methylsilatrane** in a vacuum oven.
- Further purification can be achieved by recrystallization from a suitable solvent like chloroform/benzene.[5]

Organocatalytic, Solvent-Free Synthesis

This modern approach offers a more environmentally friendly and efficient synthesis by eliminating the need for a solvent and operating at or near room temperature.[3] Amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective organocatalysts for this transformation.[3]

Materials:

- Methyltrimethoxysilane (CH₃Si(OCH₃)₃)
- Triethanolamine (N(CH₂CH₂OH)₃)
- 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
- Round-bottom flask
- Magnetic stirrer
- · Apparatus for filtration under reduced pressure



Vacuum oven

Procedure:

- In a clean, dry round-bottom flask, combine triethanolamine and methyltrimethoxysilane.
- Add a catalytic amount (e.g., 1 mol%) of DBU to the mixture.[3]
- Stir the mixture at room temperature. The reaction is typically exothermic, and the mixture will become homogeneous before the product begins to precipitate.[1]
- Continue stirring until the reaction is complete, which can be confirmed by the cessation of precipitation.
- Collect the solid product by filtration.
- Wash the product with a non-polar solvent, such as hexane, to remove any unreacted starting materials and the catalyst.
- Dry the final product, **methylsilatrane**, under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of **methylsilatrane**. Yields can vary based on the specific conditions and scale of the reaction.



Parameter	Classical Method	Organocatalytic Method
Reactants	Methyltrimethoxysilane, Triethanolamine	Methyltrimethoxysilane, Triethanolamine
Catalyst	KOH (optional)	DBU (or other amidine bases)
Solvent	Toluene (or other high-boiling solvent)	None (solvent-free)[3]
Reaction Temperature	Reflux	Room Temperature[3]
Reaction Time	Several hours	Typically shorter than classical method
Typical Yield	Good to excellent	Excellent[3]
Purification	Filtration, Recrystallization[5]	Filtration, Washing[1]

Characterization

The synthesized **methylsilatrane** can be characterized using various analytical techniques:

Melting Point: 152 °C[2]

• Boiling Point: 174 °C[6]

Appearance: White crystalline or granular solid.[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to confirm the structure. ²⁹Si NMR is particularly useful for confirming the pentacoordinate silicon environment.[1][5]
- Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
- Mass Spectrometry: To confirm the molecular weight (189.28 g/mol).[8]

Safety Precautions

Handle all chemicals in a well-ventilated fume hood.



- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Methyltrimethoxysilane is flammable and should be handled with care.
- Triethanolamine can cause skin and eye irritation.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Experimental Workflow for Organocatalytic Synthesis

Caption: Workflow for the organocatalytic synthesis of methylsilatrane.

Reaction Mechanism Overview

Caption: Simplified mechanism for methylsilatrane formation.

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